molecular formula C13H10Cl2N2O3S B337458 2,4-dichloro-N-(4-sulfamoylphenyl)benzamide

2,4-dichloro-N-(4-sulfamoylphenyl)benzamide

Cat. No. B337458
M. Wt: 345.2 g/mol
InChI Key: LGTFTTJXLPAIBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-(4-sulfamoylphenyl)benzamide is a useful research compound. Its molecular formula is C13H10Cl2N2O3S and its molecular weight is 345.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-dichloro-N-(4-sulfamoylphenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dichloro-N-(4-sulfamoylphenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,4-dichloro-N-(4-sulfamoylphenyl)benzamide

Molecular Formula

C13H10Cl2N2O3S

Molecular Weight

345.2 g/mol

IUPAC Name

2,4-dichloro-N-(4-sulfamoylphenyl)benzamide

InChI

InChI=1S/C13H10Cl2N2O3S/c14-8-1-6-11(12(15)7-8)13(18)17-9-2-4-10(5-3-9)21(16,19)20/h1-7H,(H,17,18)(H2,16,19,20)

InChI Key

LGTFTTJXLPAIBX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 g (60mmol) of sulfanilamide are suspended in 150 ml of dioxane and 4.6 g (60 mmol) of pyridine are added. 12.2 g (60 mmol) of 2,4-dichloro-benzoyl chloride are then added at 0° C., and stirring is continued for 2 hours at room temperature. The mixture is stirred in 200 ml of water, and the precipitate which separates out is filtered off with suction and dried;
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
12.2 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.